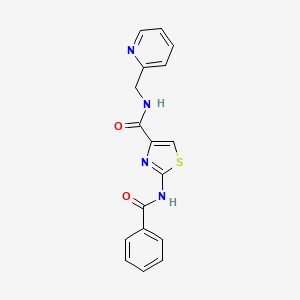

2-benzamido-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

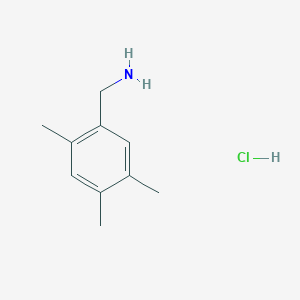

The molecular structure of “2-benzamido-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide” is characterized by a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, similar compounds have been involved in various chemical reactions. For instance, thiazoles have been used as potent inhibitors of CK1δ/ε .Applications De Recherche Scientifique

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

Substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamides, similar in structure to 2-benzamido-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide, have been identified as potent and selective inhibitors of VEGFR-2 kinase activity. This inhibition is critical for blocking pathways that contribute to tumor growth and metastasis, showing excellent kinase selectivity and in vivo efficacy in human lung and colon carcinoma xenograft models (Borzilleri et al., 2006).

Heterocyclic Synthesis and Functionalization Reactions

In the context of heterocyclic chemistry, compounds like this compound serve as precursors or intermediates in the synthesis of complex molecules. For instance, reactions involving 1H-pyrazole-3-carboxylic acid derivatives highlight the versatility of pyridine and thiazole moieties in facilitating the synthesis of novel heterocyclic compounds, which have broad applications in medicinal chemistry and material science (Yıldırım et al., 2005).

Mycobacterium tuberculosis GyrB Inhibition

Thiazole-aminopiperidine hybrid analogues, structurally related to this compound, have been designed and synthesized as novel inhibitors of Mycobacterium tuberculosis GyrB. These compounds exhibit significant in vitro activity against Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, highlighting their potential as antituberculosis agents (Jeankumar et al., 2013).

Antimicrobial and Antitumor Studies

Pyridine thiazole derivatives have shown promising results in antimicrobial and antitumor studies. Zinc(II) complexes with pyridine thiazole derivatives demonstrated increased activity compared to free ligands against specific bacteria and cancer cell lines, suggesting their potential in developing new bioactive materials with novel properties (Zou et al., 2020).

Mécanisme D'action

Target of Action

The primary target of the compound 2-benzamido-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide is the protein kinase family, specifically the casein kinase 1 (CK1) family . The CK1 family is a highly conserved ubiquitously expressed serine/threonine protein kinase family .

Mode of Action

This compound acts as a potent and specific inhibitor of CK1δ . It exhibits a high affinity towards CK1δ, and it also inhibits CK1ε . The compound binds to CK1δ, as demonstrated by X-ray analysis .

Biochemical Pathways

The compound this compound affects various cellular processes by inhibiting CK1 isoforms. These processes include canonical Wnt signaling, DNA damage response, cell cycle progression, apoptosis, and chromosome segregation .

Result of Action

The result of the action of this compound is the inhibition of proliferation of tumor cell lines in a dose and cell line specific manner . This suggests that the compound could have potential therapeutic applications in the treatment of cancer.

Analyse Biochimique

Biochemical Properties

In biochemical reactions, 2-Benzamido-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide acts as a potent and specific inhibitor of CK1δ . It interacts with CK1δ, a member of the casein kinase 1 (CK1) family, which is a highly conserved ubiquitously expressed serine/threonine protein kinase family .

Cellular Effects

The effects of this compound on cells are significant. It has been shown to inhibit the proliferation of tumor cell lines in a dose and cell line specific manner . This suggests that it could potentially be used as a therapeutic agent in the treatment of certain types of cancer.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to CK1δ. X-ray analysis has demonstrated its binding mode . By inhibiting CK1δ, it can affect many different cellular processes such as canonical Wnt signaling, DNA damage response, cell cycle progression, apoptosis and chromosome segregation .

Temporal Effects in Laboratory Settings

It has been shown to inhibit the proliferation of tumor cell lines in a dose and cell line specific manner , suggesting that it may have long-term effects on cellular function.

Metabolic Pathways

As it is a potent and specific inhibitor of CK1δ , it is likely to be involved in the metabolic pathways regulated by this kinase.

Subcellular Localization

The subcellular localization of this compound is not well known. As it is a potent and specific inhibitor of CK1δ , it is likely to be localized in the same subcellular compartments as this kinase.

Propriétés

IUPAC Name |

2-benzamido-N-(pyridin-2-ylmethyl)-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O2S/c22-15(12-6-2-1-3-7-12)21-17-20-14(11-24-17)16(23)19-10-13-8-4-5-9-18-13/h1-9,11H,10H2,(H,19,23)(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQTCSODBQSXMRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C(=O)NCC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N,N-diethylethanamine](/img/structure/B2687376.png)

![[1-Methyl-5-(2-morpholin-4-ylethoxymethyl)pyrazol-4-yl]methanamine](/img/structure/B2687381.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2687382.png)

![Tricyclo[8.2.1.0^{3,8}]trideca-3(8),4,6-trien-13-amine](/img/structure/B2687387.png)

![tert-Butyl 5-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2687390.png)

![5-{[3-(Trifluoromethyl)phenoxy]methyl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2687393.png)